molecular formula C11H7BrF2S B15260854 2-[4-(Bromodifluoromethyl)phenyl]thiophene

2-[4-(Bromodifluoromethyl)phenyl]thiophene

Cat. No.: B15260854
M. Wt: 289.14 g/mol
InChI Key: AVBJMBNJCAJSAE-UHFFFAOYSA-N
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Description

2-[4-(Bromodifluoromethyl)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromodifluoromethyl group attached to a phenyl ring, which is further connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromodifluoromethyl)phenyl]thiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to couple the bromodifluoromethyl phenyl group with the thiophene ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Another method involves the direct C-H arylation of thiophenes. This method uses a palladium catalyst and an aryl bromide to achieve the coupling reaction . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki-Miyaura cross-coupling reaction is often preferred due to its high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromodifluoromethyl)phenyl]thiophene undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromodifluoromethyl group can be reduced to a difluoromethyl group.

    Substitution: The bromine atom in the bromodifluoromethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Bromodifluoromethyl)phenyl]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Bromodifluoromethyl)phenyl]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromodifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Chlorodifluoromethyl)phenyl]thiophene
  • 2-[4-(Trifluoromethyl)phenyl]thiophene
  • 2-[4-(Methoxydifluoromethyl)phenyl]thiophene

Uniqueness

2-[4-(Bromodifluoromethyl)phenyl]thiophene is unique due to the presence of the bromodifluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C11H7BrF2S

Molecular Weight

289.14 g/mol

IUPAC Name

2-[4-[bromo(difluoro)methyl]phenyl]thiophene

InChI

InChI=1S/C11H7BrF2S/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H

InChI Key

AVBJMBNJCAJSAE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(F)(F)Br

Origin of Product

United States

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